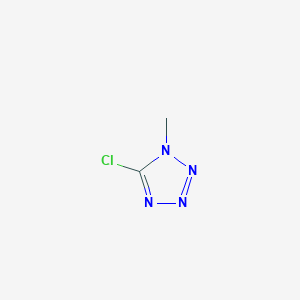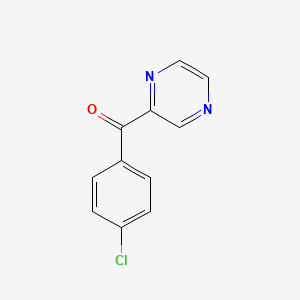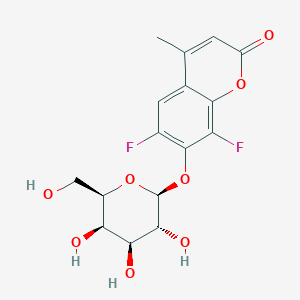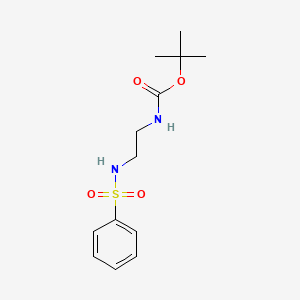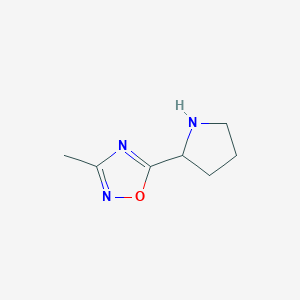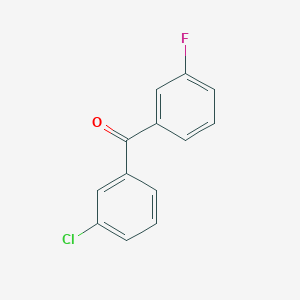
4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 582293-64-9. Its IUPAC name is 4’-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile . The molecular weight of this compound is 265.21 .
Synthesis Analysis
The synthesis of compounds similar to “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” has been reported in the literature. For instance, a silver-catalyzed [3 + 2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane (CF3CHN2) has been used to construct pyrazoles that are simultaneously adorned by trifluoromethyl and cyano groups .Molecular Structure Analysis
The InChI code for “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” is 1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H . This code provides a unique representation of the molecular structure.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl:
Pharmaceutical Development
4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a valuable compound in pharmaceutical research due to its unique structural properties. The trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding selectivity of pharmaceutical agents . This compound is often used in the design of drugs targeting various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological activity effectively.
Agrochemical Applications
In agrochemical research, this compound is utilized for developing pesticides and herbicides. The presence of fluorine atoms can significantly improve the efficacy and environmental stability of agrochemicals . The trifluoromethyl group, in particular, is known to enhance the bioactivity of these compounds, making them more effective against pests and weeds.
Material Science
4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is used in the development of advanced materials, including liquid crystals and polymers. Its unique electronic properties make it suitable for applications in display technologies and other electronic devices . The compound’s stability and ability to form ordered structures are particularly valuable in these contexts.
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in the formation of complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry . Researchers use it to develop new synthetic methodologies and to explore novel chemical reactions.
Photoredox Catalysis
In the field of photoredox catalysis, 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is employed as a substrate in visible-light-driven reactions . The compound’s ability to participate in single-electron transfer processes under light irradiation makes it useful for developing new catalytic systems. These systems are applied in the synthesis of complex organic molecules with high precision.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to enhance the pharmacokinetic properties of drug candidates . The trifluoromethyl group is known to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Researchers investigate its incorporation into various drug scaffolds to optimize therapeutic efficacy and safety.
Environmental Chemistry
4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is studied for its environmental impact and degradation pathways . Understanding how this compound interacts with the environment helps in assessing its long-term effects and developing strategies for its safe use and disposal. This research is crucial for ensuring that the benefits of using such compounds do not come at the expense of environmental health.
Biological Studies
In biological research, this compound is used to study the interactions between fluorinated molecules and biological systems . Its unique properties allow scientists to investigate how fluorine atoms influence biological activity, which can lead to the development of new bioactive compounds and a better understanding of biological processes.
These applications highlight the versatility and importance of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl in various scientific fields. If you have any specific area you would like to delve deeper into, feel free to let me know!
Zukünftige Richtungen
The future directions for “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” and similar compounds could involve their use in the development of new pharmaceuticals and agrochemicals. The dual incorporation of trifluoromethyl and cyano groups into one heterocyclic core in a single-step reaction represents an appealing but largely unaddressed synthetic challenge . This could be an area of future research.
Eigenschaften
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQKXOLILACPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609961 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582293-64-9 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





